molecular formula C23H25ClFN3O3S B2441069 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892756-50-2

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2441069
M. Wt: 477.98
InChI Key: JMJFYVCZQIDXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25ClFN3O3S and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A similar compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various spectroscopic methods and DFT calculations. This study provided insights into the molecule's electrophilic and nucleophilic sites, and its biological activity was evaluated through molecular docking studies, suggesting potential applications in binding studies and drug design (Murugesan et al., 2021).

Chemical Transformations for Drug Development

  • Research on 3-amino-2-quinolones, closely related to the query compound, focused on chemical transformations to find new antimalarial drugs. This included acylation with various reagents, leading to new compounds with potential biological activities (Asías et al., 2003).

Anticancer Activity

  • A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally related to the query compound, aimed at meeting structural requirements for anticancer activity. Specific urea derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial and Mosquito Larvicidal Activity

  • Compounds similar to the query molecule demonstrated good antibacterial and antifungal activity compared to standard antibiotics. Additionally, they showed lethal effects on mosquito larvae, indicating potential applications in pest control and antimicrobial research (Rajanarendar et al., 2010).

Green Chemistry Applications

  • Nanocrystalline titania-based sulfonic acid material was used for the synthesis of quinolinyl pyran derivatives, related to the query compound, under solvent-free conditions. This research highlights the role of green chemistry in synthesizing similar compounds efficiently and sustainably (Murugesan et al., 2016).

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O3S/c1-3-7-27-8-10-28(11-9-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-5-16(24)12-17/h4-6,12-15H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJFYVCZQIDXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

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